

A Comprehensive Technical Overview of N-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-Chlorophenyl)-2-nitroaniline**

Cat. No.: **B1293857**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

N-(4-Chlorophenyl)-2-nitroaniline is a substituted diphenylamine derivative characterized by a chlorophenyl group and a nitrophenyl group linked through an amine bridge. Its chemical structure and nomenclature are foundational to its study in various scientific disciplines.

IUPAC Name: **N-(4-chlorophenyl)-2-nitroaniline**

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

- 4-Chloro-2'-nitrodiphenylamine[1]
- C.I. 10336[1]
- C.I. Disperse Yellow 22[1]
- 2-NITRO-4'-CHLORDIPHENYLAMIN[1]
- 4'-CHLORO-2-NITRODIPHENYLAMINE[1]
- N-(4-Chlorophenyl)-2-nitrobenzenamine[1]

- 4-chloro-N-(2-nitrophenyl) benzenamine[1]

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-Chlorophenyl)-2-nitroaniline** is presented in the table below. These properties are crucial for understanding its behavior in experimental settings.

Property	Value	Reference
Molecular Formula	C12H9ClN2O2	[2][3]
Molecular Weight	248.67 g/mol	[2]
CAS Number	23008-56-2	[1]
InChI Key	RCLKXSIRDRWUGX- UHFFFAOYSA-N	[2]
Melting Point	145-148 °C	[1]

Experimental Protocols

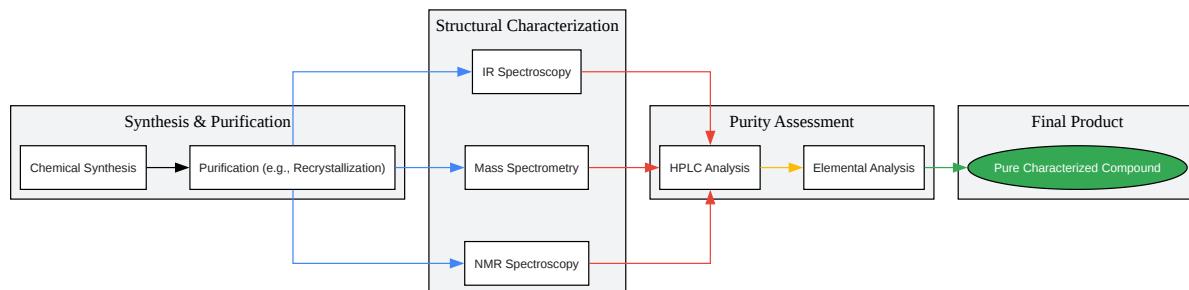
Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines a general methodology for the synthesis and characterization of **N-(4-Chlorophenyl)-2-nitroaniline**.

Synthesis of **N-(4-Chlorophenyl)-2-nitroaniline**:

A common synthetic route involves the Ullmann condensation reaction.

- Reactants: 2-Chloronitrobenzene and 4-chloroaniline are used as the primary reactants.
- Catalyst: A copper-based catalyst, such as copper(I) iodide, is typically employed.
- Solvent: A high-boiling point polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is suitable for this reaction.

- Base: A mild base, such as potassium carbonate, is added to neutralize the HCl generated during the reaction.
- Procedure: a. Combine 2-chloronitrobenzene, 4-chloroaniline, copper(I) iodide, and potassium carbonate in the chosen solvent. b. Heat the reaction mixture at a temperature range of 120-150 °C for several hours. c. Monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture and pour it into water to precipitate the product. e. Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent like ethanol.


Characterization:

The identity and purity of the synthesized **N-(4-Chlorophenyl)-2-nitroaniline** can be confirmed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, NO_2 , C-Cl).
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis of a synthesized chemical compound like **N-(4-Chlorophenyl)-2-nitroaniline**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. GSRS gsrs.ncats.nih.gov
- 3. PubChemLite - N-(4-chlorophenyl)-2-nitroaniline (C₁₂H₉CIN₂O₂) pubchemlite.lcsb.uni.lu
- To cite this document: BenchChem. [A Comprehensive Technical Overview of N-(4-Chlorophenyl)-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293857#n-4-chlorophenyl-2-nitroaniline-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com